Trioxyde de tantale de potassium

Vue d'ensemble

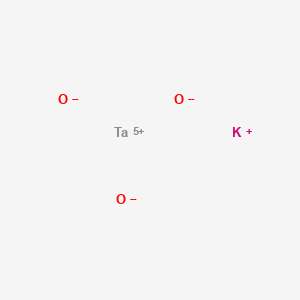

Description

Potassium tantalum trioxide, with the chemical formula KTaO₃, is a compound that belongs to the family of perovskite oxides. It is known for its unique properties, including high dielectric constants and excellent thermal stability. This compound is typically found in a white powder form and is used in various scientific and industrial applications due to its remarkable electronic, optical, and mechanical properties .

Applications De Recherche Scientifique

Potassium tantalum trioxide has a wide range of scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the catalytic oxidation of organic compounds . In biology and medicine, it is studied for its potential use in bioactive materials and tissue regeneration . In industry, it is used in the production of high-capacitance tantalum capacitor powders and as a component in plasma-facing materials for fusion reactors .

Mécanisme D'action

Target of Action

Potassium tantalum trioxide (KTaO3) is a cubic-structured compound . It primarily targets the electronic, optical, structural, elastic, and mechanical properties of materials . The compound interacts with potassium (K), tantalum (Ta), and oxygen (O) in its environment .

Mode of Action

KTaO3 interacts with its targets by applying different amounts of stress . This stress causes an increase in the bandgap from 1.624 eV to 1.871 eV . The partial densities of state for bulk KTaO3, K, Ta, and O are also predicted . In the valence band range, the dominant peaks of KTaO3 at 0 GPa, 20 GPa, 40 GPa, and 60 GPa are due to p-states .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A few potassium-permeable ion channels exist in the outer membrane, while in the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria .

Pharmacokinetics

It’s known that the compound’s properties, such as its electronic, optical, structural, elastic, and mechanical characteristics, can be influenced by varying amounts of stress .

Result of Action

The application of stress to KTaO3 results in noteworthy variations in optical parameters such as absorption, optical conductivity, dielectric function, loss function, reflectivity, and real/imaginary refractive index . The values of elastic constants are predicted computationally using energy deformation equations when stress is applied . Mechanical features including bulk modulus, shear modulus, and Young’s modulus increase with increasing stress .

Action Environment

The action, efficacy, and stability of KTaO3 can be influenced by environmental factors. For instance, the application of stress can cause an increase in the bandgap of the compound . Moreover, the compound’s properties can be influenced by the presence of other elements in its environment, such as potassium, tantalum, and oxygen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tantalum trioxide can be synthesized through several methods. One common approach is the hydrothermal synthesis, which involves the direct crystallization of potassium tantalate from tantalum pentoxide in basic solutions under hydrothermal conditions at relatively low temperatures (e.g., 200°C). This method is appreciated for its simplicity, cost-effectiveness, and the high thermal stability of the materials produced.

Another method involves the sodium reduction of potassium heptafluorotantalate. In this process, potassium heptafluorotantalate is heat-treated in air and then reduced by sodium in melts. This method results in tantalum powders with a high specific surface area .

Industrial Production Methods: Industrial production of potassium tantalum trioxide often involves the recovery of tantalum from high-tantalum-bearing waste slag. This process includes alkali pressure decomposition, low-acid transformation, solvent extraction, and crystallization. The optimal decomposition conditions involve a reaction time of 2 hours, oxygen partial pressure of 2.5 MPa, a liquid–solid ratio of 4:1, basicity of 40 wt.%, and a temperature of 200°C .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium tantalum trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with hydrofluoric acid and oleum (a solution of sulfur trioxide in sulfuric acid) to form tantalum halides .

Common Reagents and Conditions: Common reagents used in reactions with potassium tantalum trioxide include hydrofluoric acid, sulfur trioxide, and various halogens. The conditions for these reactions typically involve heating and the presence of specific catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions include tantalum halides such as tantalum pentafluoride (TaF₅), tantalum pentachloride (TaCl₅), and other tantalum oxyfluoride complexes .

Comparaison Avec Des Composés Similaires

Potassium tantalum trioxide can be compared with other similar compounds such as tungsten trioxide (WO₃), molybdenum trioxide (MoO₃), and niobium trioxide (Nb₂O₅). These compounds share similar properties, including high dielectric constants and thermal stability. potassium tantalum trioxide is unique in its ability to form high-quality thin films and its superconductive characteristics even under high magnetic fields .

List of Similar Compounds:- Tungsten trioxide (WO₃)

- Molybdenum trioxide (MoO₃)

- Niobium trioxide (Nb₂O₅)

Potassium tantalum trioxide stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

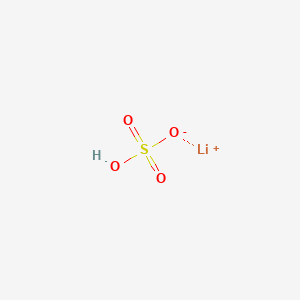

potassium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.3O.Ta/q+1;3*-2;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMNOOPONDJVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[K+].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO3Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907028 | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12030-91-0 | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tantalum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)